molecular formula C17H13ClN2O2 B12181004 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide

Cat. No.: B12181004
M. Wt: 312.7 g/mol
InChI Key: SGTNDHKDHKOCCU-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-hydroxyquinoline.

    N-Methylation: The hydroxyl group at the 4-position is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    N-Phenylation: The amine group is introduced by reacting the intermediate with aniline under acidic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 3-position using a suitable carboxylating agent like phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinoline-2,4-diones: Display unique biological properties and are used in drug development.

Uniqueness

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, hydroxy, methyl, and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

6-chloro-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-20(12-5-3-2-4-6-12)17(22)14-10-19-15-8-7-11(18)9-13(15)16(14)21/h2-10H,1H3,(H,19,21)

InChI Key

SGTNDHKDHKOCCU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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